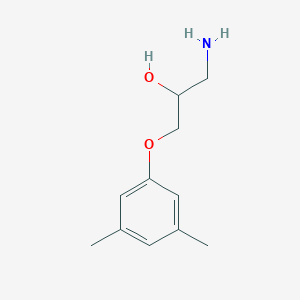

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

Übersicht

Beschreibung

“1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol” is also known as Metaxalone Related Compound B . It has the molecular formula C11H17NO2 and a molecular weight of 195.26 . This compound is a degradation product of Metaxalone, a muscle relaxant used to relax muscles and relieve pain .

Molecular Structure Analysis

The molecular structure of “1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol” consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact stereochemistry of this compound is not specified .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol” are not fully detailed in the available resources. It has a molecular weight of 195.26 .

Wissenschaftliche Forschungsanwendungen

Conformational Analysis

The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments reveal diverse molecular arrangements. The study utilized X-ray diffraction to characterize the crystal structures, highlighting the compounds' potential in understanding molecular interactions and as scaffolds for developing pharmacologically active agents (Nitek et al., 2020).

Synthesis of β-Amino Alcohols

Research on the in situ generation of dimethyldioxirane (DMDO) and its application in the synthesis of β-amino alcohols demonstrates the compounds' versatility. This process facilitated the development of a focused library of β-amino alcohols, showcasing the role of these derivatives in the synthesis of potential antibiotic leads (Cossar et al., 2018).

Anticonvulsant Activity

Aminoalkanol derivatives, including those related to "1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol," are investigated for their pharmacological actions. Structural analyses and studies on anticonvulsant activity of such derivatives underscore their medicinal chemistry applications, particularly in developing new anticonvulsant drugs (Waszkielewicz et al., 2015).

Src Kinase Inhibitory and Anticancer Activities

Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This research highlights the role of these compounds in targeted cancer therapy, demonstrating their potential as Src kinase inhibitors and their effects on cancer cell lines (Sharma et al., 2010).

Enzymatic Generation of Amino Aldehydes

Studies on the enzymatic generation of amino aldehydes from corresponding amino alcohols, including 3-amino-propan-1-ol, show the innovative synthesis methods for cyclic polyamines. These findings reveal the compounds' utility in drug and gene delivery, expanding the range of possible polyamine products for various applications (Cassimjee et al., 2012).

Eigenschaften

IUPAC Name |

1-amino-3-(3,5-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZWOGIOHDAKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(CN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268017 | |

| Record name | 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | |

CAS RN |

66766-07-2 | |

| Record name | 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66766-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066766072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-(3,5-dimethylphenoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLF63EF2IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)

![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)